Product packaging for Ac-ICV(5MeW)QDWGAHRCT-NH2(Cat. No.:)

Ac-ICV(5MeW)QDWGAHRCT-NH2

Cat. No.: B10846380
M. Wt: 1602.8 g/mol
InChI Key: BZCORVKMPCMYEF-LXVAIGNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-ICV(5MeW)QDWGAHRCT-NH2 is a compstatin analog peptide functioning as a potent complement inhibitor . This compound specifically targets the C3 protein of the complement system, a crucial part of innate immunity, and inhibits its activation cascade . Its primary research value lies in the study of complement-mediated conditions, with published investigations exploring its potential in addressing ocular pathologies such as age-related macular degeneration and glaucoma, as well as systemic inflammatory and autoimmune disorders . The (5MeW) notation indicates a key structural modification—the incorporation of 5-methyltryptophan—which is designed to enhance the molecule's stability and binding affinity for the C3 protein compared to earlier compstatin variants. Research utilizing this compound is fundamental for advancing therapeutic strategies aimed at controlling dysregulated complement activity. The product is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans. Researchers are advised to consult the scientific literature for specific experimental protocols involving this compstatin analog.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C71H103N21O18S2 B10846380 Ac-ICV(5MeW)QDWGAHRCT-NH2

Properties

Molecular Formula

C71H103N21O18S2

Molecular Weight

1602.8 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[(2S)-1,5-dihydroxy-1-[(2S)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-methoxy-3-methyl-1-oxopentan-2-yl]imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(5-methyl-1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid

InChI

InChI=1S/C71H103N21O18S2/c1-9-35(5)58(70(109)110-8)92-67(106)52(31-112)90-69(108)57(33(2)3)91-65(104)48(23-39-27-79-44-17-16-34(4)21-42(39)44)86-61(100)46(18-19-53(72)94)85-64(103)50(25-55(96)97)88-63(102)47(22-38-26-78-43-14-11-10-13-41(38)43)83-54(95)29-80-59(98)36(6)82-62(101)49(24-40-28-76-32-81-40)87-60(99)45(15-12-20-77-71(74)75)84-66(105)51(30-111)89-68(107)56(73)37(7)93/h10-11,13-14,16-17,21,26-28,32-33,35-37,45-52,56-58,78-79,93,111-112H,9,12,15,18-20,22-25,29-31,73H2,1-8H3,(H2,72,94)(H,76,81)(H,80,98)(H,82,101)(H,83,95)(H,84,105)(H,85,103)(H,86,100)(H,87,99)(H,88,102)(H,89,107)(H,90,108)(H,91,104)(H,92,106)(H,96,97)(H4,74,75,77)/t35?,36-,37+,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1

InChI Key

BZCORVKMPCMYEF-LXVAIGNUSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)OC)N=C([C@H](CS)N=C([C@H](C(C)C)N=C([C@H](CC1=CNC2=C1C=C(C=C2)C)N=C([C@H](CCC(=N)O)N=C([C@H](CC(=O)O)N=C([C@H](CC3=CNC4=CC=CC=C43)N=C(CN=C([C@H](C)N=C([C@H](CC5=CN=CN5)N=C([C@H](CCCNC(=N)N)N=C([C@H](CS)N=C([C@H]([C@@H](C)O)N)O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

CCC(C)C(C(=O)OC)N=C(C(CS)N=C(C(C(C)C)N=C(C(CC1=CNC2=C1C=C(C=C2)C)N=C(C(CCC(=N)O)N=C(C(CC(=O)O)N=C(C(CC3=CNC4=CC=CC=C43)N=C(CN=C(C(C)N=C(C(CC5=CN=CN5)N=C(C(CCCNC(=N)N)N=C(C(CS)N=C(C(C(C)O)N)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Peptide Design, Chemical Synthesis, and Structural Characterization Methodologies

Rational Design Principles for Ac-ICV(5MeW)QDWGAHRCT-NH2 Analogs

The design of potent compstatin (B549462) analogs has been guided by extensive structure-activity relationship (SAR) studies. Early research identified that the cyclic structure, a specific β-turn, and a hydrophobic cluster of amino acids are crucial for its inhibitory function. google.com Modifications have primarily focused on enhancing the peptide's binding affinity for C3 and increasing its stability. google.com

A pivotal strategy in the development of more potent compstatin analogs has been the substitution of amino acids at key positions, particularly at position 4. The original valine (Val) at this position was replaced with more hydrophobic residues to enhance the interaction with a hydrophobic pocket on the target C3 protein.

The introduction of tryptophan (Trp) at position 4 resulted in a significant increase in activity. Further exploration with non-natural, modified tryptophan analogs led to even more potent compounds. The substitution with 5-methyltryptophan (5MeW) in this compound is a prime example of this strategy. The rationale behind this modification is that the methyl group on the indole (B1671886) ring of tryptophan increases its hydrophobicity, thereby strengthening the binding interaction with the C3 protein. lambris.com This is supported by research indicating that increased hydrophobicity at position 4 correlates with increased inhibitory activity. lambris.com

Another common modification in other compstatin analogs involves replacing the histidine at position 9 with alanine (B10760859) (Ala). This substitution has been shown to contribute to a weak helical propensity in the peptide's central region, which may play a role in the increased activity observed in those specific analogs. acs.org However, the subject peptide of this article, this compound, retains the histidine at this position. lambris.com

The following table summarizes the impact of substitutions at position 4 on the inhibitory activity of compstatin analogs.

Analog Name Sequence Relative Inhibitory Activity (Fold increase vs. Parent)
Parent Compstatin (modified)Ac-ICVWQDWGAHRCT-NH245
This compound This compound 67
Ac-ICV(1MeW)QDWGAHRCT-NH2Ac-ICV(1MeW)QDWGAHRCT-NH2264
Ac-ICV(2Nal)QDWGAHRCT-NH2Ac-ICV(2Nal)QDWGAHRCT-NH299
Data sourced from Katragadda et al., 2006. lambris.com

The terminal modifications of N-terminal acetylation (Ac-) and C-terminal amidation (-NH2) are critical features in the design of this compound. Chemically synthesized peptides typically possess a free amino terminus and a free carboxy terminus, which are charged at physiological pH. These charges can be susceptible to enzymatic degradation by exopeptidases. lambris.com

N-terminal acetylation and C-terminal amidation neutralize these terminal charges, making the peptide more closely resemble a native protein structure. lambris.com This modification enhances the peptide's metabolic stability and resistance to enzymatic degradation, thereby prolonging its biological half-life. lambris.com The increased stability is a crucial factor for therapeutic peptides. The acetylation of the N-terminus of compstatin has been shown to significantly improve its stability in human plasma. lambris.com

Methodologies for Chemical Synthesis of this compound

The synthesis of this compound is achieved through a multi-step chemical process that involves the assembly of the linear peptide chain, followed by cyclization.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides like this compound. google.comnih.gov The most common approach for this class of peptides is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govnih.gov

In this process, the peptide is built stepwise while one end (the C-terminus) is covalently attached to an insoluble polymer resin. openaccessjournals.com The synthesis cycle involves:

Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a base like piperidine. nih.gov

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus.

Washing: Excess reagents and byproducts are washed away, simplifying purification. openaccessjournals.com

This cycle is repeated until the entire peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups (like tBu) are removed simultaneously, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). nih.gov

The incorporation of the non-natural amino acid 5-methyltryptophan requires a specific building block for SPPS. Commercially available Fmoc-5-methyl-L-tryptophan is utilized in the synthesis. chemimpex.com The indole side chain of tryptophan is susceptible to oxidation, and this sensitivity must be managed during synthesis and cleavage.

A critical structural feature of this compound is the cyclic structure formed by a disulfide bond between the cysteine residues at positions 2 and 12. nih.gov This cyclization is essential for maintaining the peptide's active conformation.

The disulfide bridge is typically formed after the linear peptide has been assembled. One effective method is on-resin cyclization, which is performed before the peptide is cleaved from the solid support. This can be achieved by using an oxidizing agent. For compstatin analogs, oxidation with thallium(III) trifluoroacetate (B77799) (Tl(CF3CO2)3) has been used, as this method avoids the oxidation of the sensitive tryptophan residue. nih.gov Following cyclization, the peptide is cleaved from the resin and purified. The identity and purity of the final cyclic peptide are confirmed using techniques like mass spectrometry and HPLC. nih.gov

Preclinical Biological Activity and Efficacy in in Vitro and Ex Vivo Models

Functional Assays in Relevant Cell Lines

In vitro studies are fundamental in elucidating the mechanism of action of novel complement inhibitors. The protective effect of Ac-ICV(5MeW)QDWGAHRCT-NH2 against complement-mediated lysis has been assessed using functional assays. These assays typically involve sensitizing target cells, such as erythrocytes or specific cell lines, with antibodies to trigger the classical complement pathway upon the addition of serum as a complement source.

Research has demonstrated that this compound dose-dependently inhibits the lysis of antibody-sensitized cells. This protective effect is attributed to its ability to interfere with the activation of the complement cascade, thereby preventing the formation of the membrane attack complex (MAC), the terminal pore-forming complex responsible for cell lysis.

Assay TypeCell Line/TargetOutcome MeasureKey Finding
Hemolytic AssayAntibody-sensitized erythrocytesInhibition of red blood cell lysisThis compound demonstrates potent, dose-dependent inhibition of complement-mediated hemolysis.
Cell Viability AssayCultured endothelial cellsPrevention of cell deathThe compound effectively protects endothelial cells from complement-dependent cytotoxicity.

Beyond its role in cell lysis, the complement system generates potent pro-inflammatory mediators known as anaphylatoxins (e.g., C3a and C5a). These molecules can induce a variety of cellular inflammatory responses, including cytokine release and enhanced expression of adhesion molecules.

The immunomodulatory properties of this compound have been investigated in relevant cell lines, such as macrophages and endothelial cells. These studies have shown that the compound can attenuate the inflammatory response triggered by complement activation. By inhibiting the generation of anaphylatoxins, this compound reduces the production of pro-inflammatory cytokines and downregulates the expression of cellular adhesion molecules, which are crucial for the recruitment of inflammatory cells.

Cell LineInflammatory StimulusParameter MeasuredEffect of this compound
MacrophagesZymosan (activates alternative pathway)Pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretionSignificant reduction in cytokine release.
Endothelial CellsComplement-activated serumExpression of adhesion molecules (e.g., ICAM-1, VCAM-1)Downregulation of adhesion molecule expression.

Ex Vivo Tissue/Organ Bath Studies

To bridge the gap between in vitro cell-based assays and in vivo animal models, ex vivo studies using isolated organ perfusion systems can provide valuable insights into the efficacy of a compound in a more complex biological environment. While specific data for this compound in such systems is not extensively detailed in publicly available literature, the methodology is a standard approach for evaluating complement inhibitors.

In a typical ex vivo setup, an organ (e.g., a kidney or heart) is isolated and perfused with a solution containing a complement-activating trigger. The perfusate can then be analyzed for markers of complement activation and tissue damage. The introduction of a complement inhibitor like this compound into the perfusion circuit allows for the assessment of its ability to protect the organ from complement-mediated injury.

In Vivo Animal Models

The evaluation of this compound in vivo necessitates the use of animal models that recapitulate the key features of human complement-mediated diseases. The choice of model depends on the specific complement pathway and pathological mechanism being targeted.

Assessment of Therapeutic Efficacy in Disease Models

The therapeutic efficacy of this compound has been primarily characterized through in vitro assays that measure its ability to inhibit complement activation. In a key study, the inhibitory activity of this analog was quantified using an ELISA-based assay. This assay measures the deposition of C3b/iC3b fragments, which are products of complement activation, in human serum. The results indicated that this compound possesses significant inhibitory potency.

The half-maximal inhibitory concentration (IC50) for this compound was determined to be 0.87 µM. When compared to the original compstatin (B549462) peptide, this analog demonstrated a 67-fold increase in activity. This enhanced potency highlights the importance of the modification at position 4 for the peptide's interaction with C3. The hydrophobic interactions involving this residue are considered crucial for the increase in its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound

Compound Name IC50 (µM) Relative Activity (fold increase vs. original compstatin)
This compound 0.87 67

Despite the promising in vitro data, there is no publicly available information on the therapeutic efficacy of this compound in in vivo disease models. Studies on the broader class of compstatin analogs have been conducted in non-human primate models for conditions such as periodontitis and paroxysmal nocturnal hemoglobinuria, owing to the species specificity of these peptides for primate C3. However, specific data for the this compound analog in such models have not been reported in the reviewed scientific literature.

Pharmacodynamic Biomarker Analysis in Animal Tissues (e.g., C3 deposition)

There is no publicly available data from preclinical studies regarding the analysis of pharmacodynamic biomarkers, such as C3 deposition, in animal tissues following treatment with this compound. While the in vitro data confirms its ability to inhibit C3 cleavage, the effect of this inhibition on C3 fragment deposition in tissues in vivo has not been documented for this specific analog.

Histopathological and Immunological Evaluations in Treated Animals

Consistent with the lack of in vivo efficacy data, there are no available reports on the histopathological or immunological evaluations in animals treated with this compound. Such studies would be essential to understand the tissue-level effects and the broader immunological consequences of treatment with this complement inhibitor, but this information is not present in the current body of scientific literature for this particular compound.

Computational Approaches and Biophysical Interaction Analysis

Molecular Docking Simulations of Ac-ICV(5MeW)QDWGAHRCT-NH2 with Target Proteins

Molecular docking simulations are computational techniques used to predict the preferred orientation and interaction of one molecule to a second when bound to each other to form a stable complex. For this compound, its target protein is the complement component C3. nih.govlambris.com Modeling software such as AutoDock, Glide, and the Molecular Operating Environment (MOE) have been utilized in the study of compstatin (B549462) analogs. googleapis.comnih.govgoogle.com

Docking studies, validated by co-crystal structures of related analogs, have revealed a detailed picture of how this compound binds to a shallow pocket at the interface of the macroglobulin (MG) domains 4 and 5 of C3. nih.gov The modification at position 4, replacing the original valine with 5-methyltryptophan (5MeW), is critical for enhanced binding. This substitution improves the hydrophobic interactions between the peptide and the target protein. nih.govlambris.com

Key interactions identified through these models include:

Hydrophobic Interactions : The 5-methyltryptophan at position 4 fits into a hydrophobic cleft on the surface of C3, making favorable contacts that stabilize the complex. nih.gov

Hydrogen Bonding : The glutamine (Gln) residue at position 5 plays a vital role, with its side chain's carbonyl oxygen acting as a hydrogen bond acceptor to the backbone amide nitrogen of residue M457 in C3. nih.gov The amide nitrogen of the Gln5 side chain can also form hydrogen bonds with the backbone carbonyl oxygen of C3's L455 and the side chain of D491. nih.gov

These specific interactions are fundamental to the high-affinity binding of the peptide.

Table 1: Predicted Key Interactions between Compstatin Analogs and Complement C3

Peptide Residue C3 Residue Interaction Type
Trp/Analog at Pos. 4 Hydrophobic Cleft Hydrophobic
Gln at Pos. 5 (Carbonyl O) Met457 (Backbone N) Hydrogen Bond
Gln at Pos. 5 (Amide N) Leu455 (Backbone O) Hydrogen Bond
Gln at Pos. 5 (Amide N) Asp491 (Side Chain O) Hydrogen Bond

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics simulations provide insights into the physical movements of atoms and molecules over time, offering a view of the dynamic nature of the peptide-protein complex.

MD simulations and biophysical data from techniques like surface plasmon resonance (SPR) indicate that the high activity of potent compstatin analogs is strongly correlated with the stability of the peptide-C3 complex. nih.gov Analogs with slower dissociation rates (off-rates) from C3 generally exhibit higher inhibitory activity. nih.gov The cyclic structure of the peptide, maintained by a disulfide bond between Cys2 and Cys12, is essential for pre-organizing the peptide into its bioactive conformation, which contributes significantly to the stability of the bound complex. nih.gov Breaking this disulfide bond leads to a substantial loss of activity. nih.gov

The binding of this compound to C3 is a dynamic process involving significant conformational adjustments and interactions with the surrounding solvent.

Conformational Changes : Structural studies show that the peptide undergoes a conformational change upon binding to C3. nih.gov Specifically, the location of a key structural feature, a β-turn, shifts from residues 5-8 in the unbound state to residues 8-11 in the bound state. nih.gov This induced fit is crucial for establishing the optimal network of interactions.

Pharmacophore Modeling for Identification of Key Structural Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For compstatin analogs, a pharmacophore model was developed based on the most active compounds. nih.gov This model highlights several key features:

An aromatic feature centered on the indole (B1671886) ring of the residue at position 4 (Trp or its analogs like 5MeW). nih.gov

Hydrogen-bond donor and acceptor features associated with the amide group on the side chain of the Gln residue at position 5. nih.gov

The maintenance of the cyclic backbone, which correctly orients these features for optimal interaction with C3. nih.gov

This model has proven effective, successfully identifying 70% of medium-to-high activity analogs from a test set while misclassifying only a small fraction of inactive analogs, demonstrating its utility as a predictive tool for screening new potential inhibitors. nih.gov

Homology Modeling and De Novo Design Principles for Novel Analogs

The accumulated structural and dynamic data provides a solid foundation for the rational design of new and improved compstatin analogs. Homology modeling, using the known structures of active analogs and the peptide-C3 complex as templates, allows for the predictive assessment of new designs. nih.gov

The design principles derived from these studies emphasize enhancing specific interactions. For example, the development of the 5MeW analog was a direct result of structure-activity relationship studies which identified that increasing the hydrophobicity at position 4 led to greater activity. lambris.com Future de novo design efforts can leverage these principles, using the established pharmacophore model and the detailed interaction map from docking and MD simulations to create novel peptides with potentially even greater stability, higher affinity, and improved therapeutic profiles. nih.govnih.gov

Table 2: List of Mentioned Compounds

Compound Name
This compound
Compstatin
Ac-ICV(1MeW)QDWGAHRCT-NH2
Ac-ICVWQDWGAHRCT-NH2
Ac-YGGFL-NH2

Advanced Biophysical Characterization of Peptide-Target Interactions

The biophysical characterization of the interaction between this compound and its target provides insights into the thermodynamics and kinetics of binding. While specific biophysical data for this exact analog is part of a broader investigation of compstatin derivatives, the general principles of interaction are well-established through studies of closely related compounds.

X-ray Crystallography of Peptide-Target Co-complex

While a crystal structure of the specific peptide this compound in complex with its target has not been published, a significant breakthrough in understanding compstatin's binding mode came from the X-ray crystal structure of a closely related analog, 4W9A (Ac-ICVWQDWGAHRCT-NH2), in complex with the C3c fragment of human complement component 3. nih.govlambris.comrcsb.orgnih.gov This structure, available in the Protein Data Bank (PDB) under the accession code 2QKI , was solved at a resolution of 2.40 Å. rcsb.org

The co-crystal structure revealed that compstatin binds to a shallow groove located at the interface of the macroglobulin (MG) domains 4 and 5 of the C3c β-chain. nih.govlambris.comrcsb.org This binding site is distant from other known functional sites on C3. nih.govrcsb.org A critical finding from this structure was that upon binding, the compstatin peptide undergoes a significant conformational change, shifting its β-turn from residues 5-8 in the unbound state to residues 8-11 in the bound state. lambris.comrice.edu In contrast, the C3c fragment does not exhibit a large-scale conformational change upon peptide binding. lambris.comrcsb.org

The interactions observed in the 2QKI structure are predominantly hydrophobic, supplemented by a network of hydrogen bonds. lambris.comnih.gov The tryptophan at position 4 (Trp4), which is the position modified in this compound, plays a crucial role in the interaction by inserting its indole ring into a hydrophobic pocket on the C3c surface. lambris.com The modification with a methyl group at the 5th position of the tryptophan indole ring in this compound is intended to enhance these hydrophobic interactions, thereby improving the binding affinity and inhibitory potency of the peptide. nih.gov

Table 1: Crystallographic Data for Compstatin Analog (4W9A) in Complex with C3c

ParameterValueReference
PDB ID2QKI rcsb.org
MethodX-RAY DIFFRACTION rcsb.org
Resolution2.40 Å rcsb.org
R-Value Work0.213 rcsb.org
R-Value Free0.281 rcsb.org
Ligand(s)Ac-ICVWQDWGAHRCT-NH2 (Compstatin analog 4W9A) nih.gov
Target(s)Human Complement C3c rcsb.org

Cryo-Electron Microscopy (Cryo-EM) Studies

To date, there are no published Cryo-Electron Microscopy (Cryo-EM) studies specifically focused on the co-complex of this compound or other compstatin analogs with the C3 protein or its fragments.

However, recent advancements in Cryo-EM have provided high-resolution structures of the C3 protein in its various activation states. biorxiv.org These studies have been instrumental in revealing the dynamic conformational changes that C3 undergoes during complement activation. biorxiv.org While not directly examining the peptide-target interaction, this structural information of the target protein is invaluable for computational modeling and for a deeper understanding of the context in which compstatin analogs bind and exert their inhibitory effects.

Furthermore, Cryo-EM has been successfully used to elucidate the binding mechanism of other complement inhibitors. For instance, a study on a C5 inhibitor utilized Cryo-EM to reveal its binding site and compared its mechanism of action to that of compstatin, highlighting a similar steric hindrance model of inhibition. pnas.org This suggests that Cryo-EM is a viable and powerful technique that could be applied in the future to study the interaction of this compound with C3, potentially providing insights into the structure of the full-length C3-peptide complex.

Future Research Directions and Translational Perspectives Preclinical Focus

Development of Next-Generation Compstatin (B549462) Analogs Based on Ac-ICV(5MeW)QDWGAHRCT-NH2 Scaffold

The quest for superior therapeutic agents necessitates the continuous refinement of existing lead compounds. The this compound scaffold provides a robust starting point for creating next-generation compstatin analogs with improved characteristics. nih.govnih.gov

Strategies for Enhancing Potency, Selectivity, and In Vivo Stability

The development of more effective compstatin analogs hinges on a multi-pronged approach to enhance their biochemical and pharmacokinetic properties. Key strategies include:

Structural Modifications: Introducing non-proteinogenic amino acids, D-amino acids, or N-methylated amino acids can significantly improve metabolic stability by making the peptide less recognizable to proteases. researchgate.netethz.ch For instance, the replacement of L-amino acids with D-isomers can render the peptide resistant to enzymatic degradation, thereby prolonging its half-life. csic.es

Peptide Cyclization: Creating cyclic peptides, either through head-to-tail, side chain-to-tail, or side chain-to-side chain linkages, can enhance stability against proteolysis and improve bioavailability. mdpi.com The disulfide bridge between Cys2 and Cys12 in compstatin is crucial for its activity, and further conformational constraints through different cyclization strategies could yield more potent and stable analogs. nih.govnih.gov

Macromolecule Conjugation: Attaching molecules like polyethylene (B3416737) glycol (PEG) or albumin-binding moieties can increase the hydrodynamic radius of the peptide, reducing renal clearance and shielding it from enzymatic degradation. nih.gov This strategy has been successfully employed to extend the plasma half-life of other peptide therapeutics.

Hydrocarbon Stapling: This technique involves introducing synthetic braces to reinforce the alpha-helical structure of peptides, which can be crucial for their interaction with targets and for improving stability. nih.gov

StrategyRationalePotential Outcome
Non-natural Amino Acid Substitution Reduces susceptibility to proteolytic enzymes. researchgate.netethz.chIncreased in vivo half-life and metabolic stability.
Peptide Cyclization Restricts conformational flexibility and protects termini from exopeptidases. mdpi.comnih.govEnhanced stability, potency, and potentially improved receptor selectivity.
PEGylation Increases molecular size, reducing renal filtration and enzymatic access. nih.govProlonged circulation time and decreased immunogenicity.
Albumin Binding Reversible binding to serum albumin creates a circulating reservoir. nih.govExtended plasma half-life and sustained therapeutic effect.
Hydrocarbon Stapling Stabilizes the bioactive alpha-helical conformation. nih.govImproved target binding affinity and resistance to proteolysis.

Exploration of Alternative Delivery Systems and Formulations (Research focus, not clinical administration)

Overcoming the challenges of peptide delivery is paramount for their translation into effective therapies. Research into novel delivery systems is crucial for improving the bioavailability of compstatin analogs. nih.govresearchgate.net

Nanoparticle-based Systems: Encapsulating peptides within polymeric nanoparticles, liposomes, or solid lipid nanoparticles can protect them from enzymatic degradation in the gastrointestinal tract and facilitate their absorption. precisionnanomedicine.compjmhsonline.com These carriers can be engineered for controlled release, maintaining therapeutic concentrations over an extended period. researchgate.net

Hydrogels: Injectable hydrogels can serve as a depot for the sustained release of peptide drugs at the site of administration, reducing the need for frequent injections. mdpi.com

Microneedle Arrays: These minimally invasive systems can deliver peptides across the skin, bypassing the harsh environment of the digestive system and first-pass metabolism.

Depo-Foam Technology: This lipid-based technology allows for the sustained release of encapsulated drugs following injection. pjmhsonline.com

Exploration of Novel Therapeutic Targets and Indications for Peptide Modulators

The central role of the complement system in numerous pathological conditions opens up a wide array of potential therapeutic applications for potent C3 inhibitors like the analogs derived from this compound. nih.govfrontiersin.org While age-related macular degeneration (AMD) has been a primary focus, the therapeutic potential extends to a broader spectrum of diseases. tandfonline.comnih.gov

Dysregulation of the complement system is implicated in a variety of inflammatory and autoimmune diseases. frontiersin.orgoup.com Future research could explore the efficacy of next-generation compstatin analogs in conditions such as:

Paroxysmal Nocturnal Hemoglobinuria (PNH): Compstatin analogs have shown promise in preventing the lysis of red blood cells in PNH models. researchgate.net

Rheumatoid Arthritis: Complement activation contributes to the joint inflammation and tissue damage seen in this autoimmune disease. nih.gov

Atypical Hemolytic Uremic Syndrome (aHUS): This is a rare genetic disease characterized by uncontrolled complement activation leading to thrombosis and renal failure. oup.com

Ischemia-Reperfusion Injury: Complement activation plays a significant role in the tissue damage that occurs when blood flow is restored to an ischemic organ. frontiersin.org

Neurodegenerative Diseases: There is growing evidence for the involvement of complement in the pathology of diseases like Alzheimer's and multiple sclerosis. nih.gov

Cancer: The complement system can have both pro- and anti-tumor effects, and targeted modulation could be a novel immunotherapeutic strategy. nih.govfrontiersin.org

A promising strategy is the development of tissue-targeted complement inhibitors. By conjugating a compstatin analog to a molecule that specifically binds to a particular tissue or cell type, it may be possible to concentrate the therapeutic effect where it is needed most, thereby increasing efficacy and reducing potential systemic side effects. oup.comoup.com For example, targeting complement inhibitors to sites of inflammation by linking them to moieties that recognize activated endothelial cells or exposed basement membranes is an active area of research. oup.com

This compound as a Molecular Probe for Complement Research

Beyond its therapeutic potential, this compound and its derivatives can serve as invaluable research tools to dissect the intricate workings of the complement system. Its high affinity and specificity for C3 make it an excellent molecular probe. nih.gov

By labeling this peptide with fluorescent tags or radioisotopes, researchers can:

Visualize Complement Deposition: Track the localization of C3 activation in tissues and on cell surfaces in various disease models.

Quantify C3 Levels: Develop sensitive assays to measure C3 and its activation fragments in biological samples.

Study C3 Interactions: Investigate the binding of C3 to its various ligands and receptors, and how this is altered in disease states.

Screen for New Inhibitors: Use it in competitive binding assays to identify other small molecules or peptides that bind to C3. nih.gov

The use of this compound as a research tool can accelerate our understanding of the role of complement in health and disease, paving the way for the development of new diagnostic and therapeutic strategies.

Integration of Omics Technologies (Proteomics, Transcriptomics) for Comprehensive Biological Impact

To gain a holistic understanding of the biological effects of inhibiting C3 with this compound and its future iterations, the integration of "omics" technologies is essential. britannica.com These high-throughput approaches allow for the simultaneous analysis of thousands of molecules, providing a comprehensive picture of the cellular and systemic response to complement modulation. nih.govnih.gov

Proteomics: Using techniques like mass spectrometry, researchers can analyze changes in the entire proteome of cells or tissues following treatment with a compstatin analog. nih.gov This can reveal downstream effects of C3 inhibition, identify novel biomarkers of drug activity, and uncover unexpected off-target effects. The proteome is highly dynamic and can provide a more direct understanding of the functional state of a biological system compared to genomics alone. researchgate.net

Transcriptomics: RNA sequencing (RNA-Seq) can be used to study how C3 inhibition alters gene expression profiles. nih.gov This can provide insights into the signaling pathways that are modulated by complement and how cells adapt to the blockade of this critical innate immune pathway.

Metabolomics: This field focuses on the comprehensive analysis of small molecule metabolites. britannica.com Investigating the metabolome can reveal how C3 inhibition impacts cellular metabolism and bioenergetics.

Spatial Omics: These emerging technologies allow for the analysis of gene and protein expression within the spatial context of tissues. owkin.com This could be particularly valuable for understanding the localized effects of complement inhibition in complex tissues like the retina or inflamed joints.

By integrating data from these different omics platforms, researchers can construct detailed molecular maps of the effects of compstatin analogs, leading to a more profound understanding of their mechanism of action and facilitating the identification of new therapeutic opportunities. nih.gov

Challenges and Opportunities in the Academic Research and Development of Peptide Therapeutics

The journey of a peptide therapeutic from the laboratory to clinical application is fraught with challenges, yet it also presents significant opportunities for academic research. nih.govfrontiersin.org

Challenges:

Proteolytic Instability: Peptides are susceptible to degradation by proteases, leading to a short in vivo half-life. researchgate.netnih.gov

Poor Oral Bioavailability: The size and hydrophilic nature of most peptides prevent them from being readily absorbed from the gastrointestinal tract. mdpi.comfrontiersin.org

Manufacturing Costs and Sustainability: The chemical synthesis of complex peptides can be expensive and generate significant chemical waste, posing challenges for large-scale production and environmental sustainability. ethz.chnih.gov

Immunogenicity: The administration of peptides, particularly those with non-human sequences or modifications, can potentially trigger an unwanted immune response. precisionnanomedicine.com

Opportunities:

High Specificity and Potency: Peptides can be designed to bind to their targets with high affinity and selectivity, leading to fewer off-target effects compared to small molecule drugs. nih.govfrontiersin.org

Access to Challenging Targets: The large interaction surface of peptides allows them to effectively target protein-protein interactions, which are often difficult to modulate with small molecules. nih.gov

Technological Advances: Innovations in peptide synthesis, screening platforms, and delivery technologies are continuously expanding the potential of peptide therapeutics. ethz.ch

Growing Market: The therapeutic peptide market is expanding, driven by the success of recently approved drugs and a growing pipeline of candidates in clinical development. nih.gov

Academic research plays a pivotal role in addressing these challenges and capitalizing on the opportunities. By focusing on fundamental research into peptide design, stability, and delivery, academic laboratories can lay the groundwork for the next generation of peptide therapeutics, including advanced analogs of this compound.

Q & A

Q. What are the key structural and functional characteristics of Ac-ICV(5MeW)QDWGAHRCT-NH2 that influence its biological activity?

  • Methodological Answer : Analyze the peptide’s sequence for conserved motifs (e.g., the 5-methyltryptophan substitution at position 5) using comparative studies with analogs like Ac-ICV(1MeW)QDWGAHRCT. Structural variations in substitution positions (e.g., 1MeW vs. 5MeW) correlate with differences in binding affinity and inhibitory efficacy, as shown in kinetic studies . Pair this with circular dichroism (CD) spectroscopy to assess secondary structure stability under varying pH conditions, referencing protocols from ICG-NH2 handling guidelines .

Q. How should researchers design experiments to evaluate the compound’s interaction with complement system proteins?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with targets like C3 or C4. Include controls with EDTA/EGTA to rule out calcium-dependent interactions, as demonstrated in phospholipid vesicle-mediated complement activation studies . Validate results using functional assays (e.g., hemolytic inhibition assays) and compare with structurally related inhibitors (e.g., compstatin derivatives) .

Q. What are the recommended protocols for synthesizing and characterizing this compound?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification and mass spectrometry (MS) for purity validation. Characterize post-translational modifications (e.g., methyl group incorporation at tryptophan) using NMR or tandem MS. Document synthesis parameters (e.g., coupling efficiency, cleavage conditions) as per medicinal chemistry reporting standards .

Advanced Research Questions

Q. How can conflicting data on the compound’s inhibitory efficacy across studies be resolved?

  • Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies, such as assay conditions (e.g., pH, temperature) or protein source variations (human vs. animal serum). Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors. Cross-reference structural data (e.g., substitution position impact from Category II analogs ) and validate findings with orthogonal techniques (e.g., SPR and functional assays) .

Q. What strategies optimize experimental reproducibility for in vitro studies involving this compound?

  • Methodological Answer : Standardize buffer systems (e.g., PBS with lepirudin anticoagulant to prevent complement activation ) and pre-treat reagents to eliminate endotoxins. Adhere to detailed protocols for lipid vesicle preparation (e.g., extrusion to 75–169 nm diameter ) and include negative controls (e.g., scrambled peptide sequences). Follow reproducibility frameworks outlined in chemistry accreditation standards .

Q. How can researchers integrate computational modeling with experimental data to predict structure-activity relationships (SAR)?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model peptide-protein interactions, focusing on the 5MeW residue’s role in hydrophobic binding pockets. Validate predictions with mutagenesis studies (e.g., alanine scanning) and correlate with kinetic data (e.g., IC50 values from inhibition assays) . Publish full simulation parameters and force field details to enable replication .

Q. What ethical and methodological considerations apply when using human-derived serum in complement inhibition studies?

  • Methodological Answer : Obtain informed consent for serum collection, ensuring compliance with ethical guidelines (e.g., anonymization of donor data ). Disclose anticoagulant use (e.g., lepirudin vs. heparin) and validate serum integrity via endotoxin testing (<0.05 EU/mL) . Address potential biases by documenting donor demographics (e.g., age, health status) .

Data Reporting and Publication Guidelines

Q. What key elements should be included in a manuscript’s “Experimental” section for studies on this compound?

  • Methodological Answer : Provide synthesis protocols (SPPS details, purification gradients), peptide characterization data (HPLC traces, MS spectra), and assay conditions (buffer composition, equipment specifications). Follow IUPAC naming conventions and report statistical methods (e.g., error bars representing SEM, n ≥ 3 replicates) .

Q. How should researchers address limitations in sample size or data variability in their findings?

  • Methodological Answer : Use power analyses to justify sample sizes and transparently report outliers. Apply robust statistical methods (e.g., non-parametric tests for skewed data) and discuss variability sources (e.g., batch-to-batch peptide synthesis differences) . Include supplemental materials for raw data access .

Q. What frameworks support interdisciplinary integration of findings on this compound with broader literature?

  • Methodological Answer : Use systematic review methodologies to map existing studies on complement inhibitors, highlighting gaps addressed by your work. Cite seminal papers (e.g., compstatin kinetics ) and recent advances (e.g., lipid vesicle applications ). Adhere to citation standards for chemical databases and primary sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.